molecular formula C21H20BrN5O3S B2810471 1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 887220-93-1

1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2810471
CAS No.: 887220-93-1
M. Wt: 502.39
InChI Key: LMQKXVOHGCKHGP-UHFFFAOYSA-N
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Description

The compound 1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxyphenyl group, a 3-bromophenyl substituent, and a piperidine-4-carboxamide moiety.

Properties

IUPAC Name

1-[(3-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5O3S/c22-14-4-1-3-13(11-14)16(26-8-6-12(7-9-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-5-2-10-30-15/h1-5,10-12,16,29H,6-9H2,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQKXVOHGCKHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a brominated aromatic system, a fused thiazolo-triazole ring, and a piperidine-carboxamide tail. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3-Bromophenyl, 2-(furan-2-yl), 6-hydroxy, piperidine-4-carboxamide Potential kinase/epigenetic modulation via bromophenyl halogen bonding and H-bonding
5-[(3-Bromophenyl)(4-phenyl-1-piperazinyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole 3-Bromophenyl, 4-phenylpiperazinyl, methyl, 6-hydroxy Likely CNS activity due to piperazinyl group; enhanced solubility vs. carboxamide
AZ257 1,4-Dihydropyridine 4-(2-furyl), 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}, 2-methoxyphenyl carboxamide Calcium channel modulation; furan enhances membrane permeability
3-(4-Bromophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole Thiazolo[2,3-c][1,2,4]triazole 4-Bromophenyl, 4-methoxyphenylpiperazinyl Antipsychotic potential via dopamine receptor interaction

Key Observations:

Core Heterocycle Variations :

  • The thiazolo[3,2-b]triazole core in the target compound differs from thiazolo[2,3-c]triazole () in annulation, altering electron distribution and steric bulk. This may impact binding to flat vs. grooved protein pockets .
  • 1,4-Dihydropyridines () lack the triazole’s rigidity, favoring ion channel modulation over enzyme inhibition .

Substituent Effects :

  • Bromophenyl Position : The target’s meta-bromophenyl group (vs. para in ) may reduce steric hindrance in hydrophobic binding pockets, enhancing target selectivity .
  • Piperidine vs. Piperazine : The piperidine-4-carboxamide tail (target) improves blood-brain barrier penetration compared to 4-phenylpiperazinyl (), which is more polar and may limit CNS activity .
  • Furan-2-yl Group : Shared with AZ257 (), this moiety enhances π-π stacking in aromatic enzyme active sites, though its placement on a rigid triazole (target) may restrict conformational flexibility .

Halogen bonding from bromine (present in all compared compounds) is critical for binding affinity; however, meta substitution may reduce metabolic dehalogenation risks vs. para .

Biological Activity Predictions :

  • Similarity to SAHA : Using Tanimoto coefficients (), the target’s carboxamide and hydroxyphenyl groups align with SAHA’s zinc-binding motif, suggesting possible histone deacetylase (HDAC) inhibition (~60% similarity predicted) .
  • Kinase Inhibition : The thiazolo-triazole core resembles ATP-competitive kinase inhibitors, with bromophenyl and furan groups occupying hydrophobic and adenine-binding regions, respectively .

Methodological Considerations in Similarity Analysis

The structural diversity of compared compounds underscores the importance of robust similarity metrics. As noted in , Tanimoto coefficients and fingerprint-based methods (e.g., MACCS keys) are widely used but may overlook subtle stereoelectronic effects . For instance:

  • Tensiometry vs. Spectrofluorometry (): While these methods measure critical micelle concentrations (CMC) for surfactants, analogous techniques (e.g., surface plasmon resonance) could assess the target compound’s membrane interaction propensity .

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